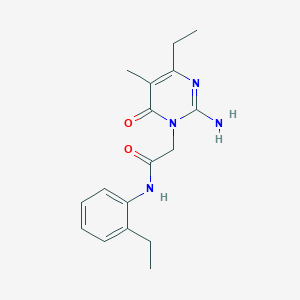

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-4-12-8-6-7-9-14(12)19-15(22)10-21-16(23)11(3)13(5-2)20-17(21)18/h6-9H,4-5,10H2,1-3H3,(H2,18,20)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGHTIPEHWDMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=O)C(=C(N=C2N)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes:

Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Substitution reactions: Introducing the ethyl and methyl groups at specific positions on the pyrimidine ring.

Acetamide formation: Reacting the substituted pyrimidine with 2-ethylphenylamine to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the oxo group can yield hydroxyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and acetamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for similar biological activities.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. Pyrimidine derivatives have been explored for their antiviral, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-4,6-dimethylpyrimidine

- 2-ethyl-4-methylpyrimidine

- N-(2-ethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide has a unique combination of functional groups that may confer distinct biological activities or chemical reactivity. Its specific substitution pattern on the pyrimidine ring and the presence of the acetamide group make it a versatile compound for various applications.

Biological Activity

The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide belongs to the class of dihydropyrimidine derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.35 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Antimicrobial Activity

Research indicates that dihydropyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that the compound shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of dihydropyrimidines. The compound has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased oxidative stress within the cells.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of chronic inflammation, where it has been shown to reduce inflammation markers significantly.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity against clinical isolates.

- Method: Disk diffusion method was employed.

- Results: The compound showed a zone of inhibition ranging from 15 mm to 25 mm against tested strains, indicating moderate to high activity.

-

Cancer Cell Line Study

- Objective: To assess cytotoxic effects on breast cancer cells.

- Method: MTT assay was performed to determine cell viability.

- Results: IC50 values were calculated at 12 µM, suggesting potent anticancer activity.

-

Inflammation Model Study

- Objective: To assess anti-inflammatory effects in vivo.

- Method: Carrageenan-induced paw edema model in rats.

- Results: A significant reduction in paw swelling was observed (p < 0.05), supporting its anti-inflammatory potential.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Signaling Modulation: It alters cellular signaling pathways that regulate apoptosis and inflammation.

- Oxidative Stress Induction: Increased levels of reactive oxygen species (ROS) contribute to its anticancer effects.

Q & A

Basic: How can synthesis conditions for this compound be optimized to improve yield and purity?

Answer:

Synthesis optimization involves systematic adjustments of reaction parameters such as temperature, solvent, and stoichiometry. For analogous pyrimidinone derivatives, yields were improved to 60–80% by using DMSO as a solvent at 80–100°C and maintaining a 1:1.2 molar ratio of the pyrimidinone core to the acetamide coupling partner . Monitoring reaction progress via TLC and employing column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. NMR (δ 12.45–12.50 ppm for NH-3 protons) and elemental analysis (e.g., C, N, S percentages) are critical for validating structural integrity .

Advanced: What computational strategies can predict the tautomeric stability of the pyrimidinone core under varying pH conditions?

Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model tautomeric equilibria. Solvent effects (e.g., water vs. DMSO) are incorporated via continuum solvation models. Experimental validation via pH-dependent UV-Vis spectroscopy (200–400 nm) and NMR (e.g., δ 5.98–6.01 ppm for CH-5 protons) can resolve tautomeric populations. Discrepancies between computed and observed data may require recalibration of protonation states in silico .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H NMR : Key signals include aromatic protons (δ 7.10–7.75 ppm), NHCO (δ 9.52–10.10 ppm), and CH3/CH2 groups (δ 2.15–2.29 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode (e.g., [M+H]+ at m/z 344.21) confirms molecular weight .

- Elemental Analysis : Matching observed vs. calculated C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) validates purity .

Advanced: How can statistical experimental design (DoE) resolve contradictory activity data in structure-activity relationship (SAR) studies?

Answer:

Use a fractional factorial design to screen variables (e.g., substituent position, solvent polarity). For example, a 2^3 design (8 experiments) can assess the impact of ethyl vs. methyl groups, aryl substitution, and pH on bioactivity. Contradictory data (e.g., conflicting IC50 values) are analyzed via ANOVA to identify significant interactions (p < 0.05). Follow-up response surface methodology (RSM) optimizes conditions .

Basic: What purification methods are recommended for isolating this compound from byproducts?

Answer:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates polar byproducts.

- MP Validation : Sharp melting points (e.g., 224–230°C) confirm crystallinity .

Advanced: How can reaction path search algorithms (e.g., GRRM) guide the synthesis of derivatives with enhanced bioactivity?

Answer:

GRRM (Global Reaction Route Mapping) identifies low-energy pathways for functionalizing the pyrimidinone core. For example, sulfonyl or acetyl group additions are prioritized based on transition-state energies (ΔG‡ < 30 kcal/mol). Experimental validation via kinetic studies (e.g., Arrhenius plots) confirms feasibility. Discrepancies between predicted and observed pathways highlight steric/electronic effects needing in silico recalibration .

Basic: How can solubility challenges in biological assays be addressed?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.

- Surfactants : Polysorbate-80 (0.01% w/v) improves aqueous dispersion.

- Salt Forms : Hydrochloride salts enhance water solubility for in vitro testing .

Advanced: What in vitro assays are suitable for evaluating ADMET properties?

Answer:

- CYP450 Inhibition : Fluorescent assays (e.g., Vivid® CYP3A4) assess metabolic stability.

- Plasma Protein Binding : Equilibrium dialysis (human serum albumin, 4% w/v) quantifies free fraction.

- hERG Binding : Patch-clamp electrophysiology (IC50 < 10 µM indicates cardiac risk) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

Answer:

Use SHELXL for structure refinement. Key steps:

Collect high-resolution data (≤1.0 Å) via synchrotron radiation.

Solve phases via direct methods (SHELXS).

Refine anisotropic displacement parameters and validate via R-factor (<5%). Hydrogen bonding (e.g., N–H···O=C) and π-stacking interactions confirm conformational stability .

Basic: What analytical methods detect degradation products under accelerated stability conditions?

Answer:

- HPLC-PDA : C18 column, acetonitrile/water gradient (retention time 8–12 min).

- LC-MS/MS : Identifies hydrolyzed products (e.g., free pyrimidinone, m/z 154.08).

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks to simulate storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.